1-Cyclohexyl-3-(5-hydroxynaphthalen-1-yl)urea
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Overview
Description
1-Cyclohexyl-3-(5-hydroxynaphthalen-1-yl)urea is an organic compound with the molecular formula C17H20N2O2. This compound features a cyclohexyl group attached to a urea moiety, which is further connected to a hydroxynaphthalene ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(5-hydroxynaphthalen-1-yl)urea typically involves the reaction of cyclohexyl isocyanate with 5-hydroxynaphthalene-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
1-Cyclohexyl-3-(5-hydroxynaphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a cyclohexylamine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Cyclohexyl-3-(5-hydroxynaphthalen-1-yl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(5-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
1-Cyclohexyl-3-(5-hydroxynaphthalen-1-yl)urea can be compared with other similar compounds such as:
1-(2-Hydroxy-cyclohexyl)-3-naphthalen-1-yl-urea: This compound has a similar structure but with a different substitution pattern on the cyclohexyl ring.
1-Cyclohexyl-3-(1-naphthyl)urea: This compound lacks the hydroxyl group on the naphthalene ring, which may affect its reactivity and biological activity.
1-Cyclohexyl-3-(2-hydroxy-5-methyl-phenyl)urea: This compound has a different aromatic ring system, which can lead to different chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
303092-35-5 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
1-cyclohexyl-3-(5-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C17H20N2O2/c20-16-11-5-8-13-14(16)9-4-10-15(13)19-17(21)18-12-6-2-1-3-7-12/h4-5,8-12,20H,1-3,6-7H2,(H2,18,19,21) |
InChI Key |
HWJNGISTYJUNBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2C=CC=C3O |
Origin of Product |
United States |
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